molecular formula C19H16FN3O4 B10997946 N-[5-(acetylamino)-2-methoxyphenyl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide

N-[5-(acetylamino)-2-methoxyphenyl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B10997946
M. Wt: 369.3 g/mol
InChI Key: FNVSCZXLLFHMKE-UHFFFAOYSA-N
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Description

N-[5-(acetylamino)-2-methoxyphenyl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic small molecule featuring a 4-oxo-1,4-dihydroquinoline core substituted with a fluorine atom at position 6 and a carboxamide group linked to a 5-acetylamino-2-methoxyphenyl moiety. This structure combines key pharmacophoric elements: the 4-oxo-quinoline scaffold is associated with biological activities such as antimicrobial and kinase inhibition, while the fluorine atom and aryl substituents modulate electronic properties, solubility, and target binding . The compound’s design reflects optimization strategies for balancing lipophilicity (via fluorine and methoxy groups) and hydrogen-bonding capacity (via acetamido and carboxamide groups).

Properties

Molecular Formula

C19H16FN3O4

Molecular Weight

369.3 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C19H16FN3O4/c1-10(24)22-12-4-6-17(27-2)16(8-12)23-19(26)14-9-21-15-5-3-11(20)7-13(15)18(14)25/h3-9H,1-2H3,(H,21,25)(H,22,24)(H,23,26)

InChI Key

FNVSCZXLLFHMKE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps, including the formation of the quinoline core, introduction of the fluoro substituent, and attachment of the acetylamino group. Common reagents used in these reactions include aniline derivatives, fluoro compounds, and acylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-[5-(acetylamino)-2-methoxyphenyl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The fluoro substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

N-[5-(acetylamino)-2-methoxyphenyl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-[5-(acetylamino)-2-methoxyphenyl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide can be contextualized against related 4-oxo-quinoline derivatives. Below is a comparative analysis:

Table 1: Structural and Inferred Pharmacological Comparisons

Compound Name / ID Core Structure Key Substituents Inferred Properties
Target Compound 4-oxo-1,4-dihydroquinoline - 6-Fluoro
- N-[5-(acetylamino)-2-methoxyphenyl] carboxamide
Enhanced H-bonding (acetamido), moderate lipophilicity (fluoro, methoxy)
4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-... 4-oxo-1,4-dihydroquinoline - 7-Chloro, 6-Fluoro
- Cyclopropyl, benzyl carboxylate
Higher lipophilicity (chloro, cyclopropyl); ester group may reduce oral bioavailability
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide 4-oxo-1,4-dihydronaphthyridine - 1-Pentyl
- Adamantyl carboxamide
Bulky adamantyl group may hinder solubility; naphthyridine core alters π-π stacking
N-(2,4-dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (CAS 946203-92-5) 4-oxo-1,4-dihydroquinoline - 2,4-Dimethoxyphenyl carboxamide
- No fluorine
Reduced halogen bonding (no fluoro); methoxy groups may enhance metabolic stability

Key Findings :

The adamantyl group in the naphthyridine derivative () introduces extreme hydrophobicity, likely reducing aqueous solubility .

Functional Group Influence on Binding :

  • The acetamido moiety in the target compound’s aryl group may facilitate hydrogen bonding with target proteins, a feature absent in the sulfonamido () and dimethoxyphenyl () analogs .
  • The 7-chloro substituent in ’s compound could enhance halogen bonding but may also increase toxicity risks .

Pharmacokinetic Considerations :

  • Carboxylate esters () are prone to hydrolysis, unlike the stable carboxamide in the target compound, suggesting better metabolic stability for the latter .
  • The pentyl chain in ’s compound may prolong half-life due to increased lipophilicity but could also elevate off-target effects .

Biological Activity

N-[5-(acetylamino)-2-methoxyphenyl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic compound belonging to the class of 4-oxoquinoline derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A quinoline core .
  • Functional groups including an acetylamino group and a methoxy group .
  • The presence of fluorine , which enhances its pharmacological properties.

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell lines, including macrophages. This inhibition can potentially mitigate inflammatory responses in various diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively reduces the production of pro-inflammatory cytokines. Key findings include:

  • IL-6 and TNF-α Inhibition : The compound significantly decreased the levels of these cytokines in stimulated macrophages.
  • Cell Viability : Cytotoxicity assays indicated that the compound did not adversely affect cell viability at therapeutic concentrations.

In Vivo Studies

In vivo studies further support the anti-inflammatory potential of this compound:

  • Acute Lung Injury Model : Administration of the compound resulted in reduced inflammatory markers and improved lung function in animal models of acute lung injury.
  • Sepsis Model : The compound demonstrated efficacy in reducing symptoms and mortality associated with sepsis, suggesting its potential as a therapeutic agent in critical care settings.

Case Studies and Clinical Relevance

Several case studies have explored the therapeutic applications of this compound:

  • Chronic Inflammatory Diseases : Research indicates potential applications in treating conditions such as rheumatoid arthritis and inflammatory bowel disease due to its ability to modulate immune responses.
  • Cancer Therapy : Preliminary studies suggest that the compound may enhance the efficacy of certain chemotherapeutic agents by reducing inflammation within tumor microenvironments.

Data Table: Summary of Biological Activities

Activity TypeIn Vitro FindingsIn Vivo Findings
Anti-inflammatoryInhibition of IL-6 and TNF-αReduced inflammatory markers in lung injury models
CytotoxicityNo significant cytotoxic effects observedImproved survival rates in sepsis models
Therapeutic PotentialModulation of immune responsesEfficacy in chronic inflammatory disease models

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